3-Cyclopropoxy-5-nitropyridine
Description
3-Cyclopropoxy-5-nitropyridine is a nitropyridine derivative featuring a cyclopropoxy substituent at the 3-position and a nitro group at the 5-position. Nitropyridines are widely studied for their electronic properties, reactivity in substitution reactions, and applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-3-8(5-9-4-6)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
PUIUIZVTPMGIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and water to yield 3-nitropyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 3-cyclopropoxy-5-aminopyridine.
Substitution: Substitution of the cyclopropoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Analogs :
5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone (5c) : Synthesized via n-BuLi-mediated lithiation and subsequent coupling with nitroacrylates, yielding 80% product ().
2-Methoxy-4-methyl-5-nitropyridine (7c) : Prepared via methoxylation of nitropyridine precursors, achieving 95% yield ().
2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine (6c) : Ethoxy-substituted analog with lower yield (20%) due to steric hindrance ().
Physicochemical Properties
Table 1: Comparative Data for Nitropyridine Derivatives
Key Observations :
- Electronic Effects : The nitro group at the 5-position (as in 7c) enhances electron-withdrawing effects, stabilizing negative charges in intermediates, compared to 3-nitro derivatives (e.g., 5c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
